molecular formula C26H26N4O10S B1623519 (4-Nitrophenyl)methyl (5R-(5alpha,6alpha(R*)))-6-(1-hydroxyethyl)-3-((2-((((4-nitrophenyl)methoxy)carbonyl)amino)ethyl)thio)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate CAS No. 64067-13-6

(4-Nitrophenyl)methyl (5R-(5alpha,6alpha(R*)))-6-(1-hydroxyethyl)-3-((2-((((4-nitrophenyl)methoxy)carbonyl)amino)ethyl)thio)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate

Cat. No.: B1623519
CAS No.: 64067-13-6
M. Wt: 586.6 g/mol
InChI Key: GOIVJQWRIDIJOW-LDHILPOSSA-N
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Description

The compound (4-Nitrophenyl)methyl (5R-(5alpha,6alpha(R*)))-6-(1-hydroxyethyl)-3-((2-((((4-nitrophenyl)methoxy)carbonyl)amino)ethyl)thio)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate is a complex organic molecule with potential applications in various fields of science and industry. This compound features a bicyclic structure with multiple functional groups, including nitrophenyl, hydroxyethyl, and methoxycarbonylamino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl (5R-(5alpha,6alpha(R*)))-6-(1-hydroxyethyl)-3-((2-((((4-nitrophenyl)methoxy)carbonyl)amino)ethyl)thio)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the nitrophenyl groups, and functionalization of the side chains. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The methoxycarbonylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl groups can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the hydroxyethyl and methoxycarbonylamino groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)methyl (5R-(5alpha,6alpha(R*)))-6-(1-hydroxyethyl)-3-((2-((((4-nitrophenyl)methoxy)carbonyl)amino)ethyl)thio)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its bicyclic structure and the presence of multiple functional groups, which provide a diverse range of chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various scientific and industrial contexts.

Properties

CAS No.

64067-13-6

Molecular Formula

C26H26N4O10S

Molecular Weight

586.6 g/mol

IUPAC Name

(4-nitrophenyl)methyl (5R)-6-[(1R)-1-hydroxyethyl]-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C26H26N4O10S/c1-15(31)22-20-12-21(41-11-10-27-26(34)40-14-17-4-8-19(9-5-17)30(37)38)23(28(20)24(22)32)25(33)39-13-16-2-6-18(7-3-16)29(35)36/h2-9,15,20,22,31H,10-14H2,1H3,(H,27,34)/t15-,20-,22?/m1/s1

InChI Key

GOIVJQWRIDIJOW-LDHILPOSSA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O

Isomeric SMILES

C[C@H](C1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O

Key on ui other cas no.

64067-13-6

Origin of Product

United States

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